(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE can be achieved through various synthetic routes. One common method involves the condensation of 2,3-dihydro-1H-indole with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE depends on its specific biological target. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3-Nitroindole: Studied for its antimicrobial activity.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
(E)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14N2O3/c20-17(18-11-10-14-5-1-2-7-16(14)18)9-8-13-4-3-6-15(12-13)19(21)22/h1-9,12H,10-11H2/b9-8+ |
InChI Key |
UUVMOUIRARVMEX-CMDGGOBGSA-N |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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